molecular formula C6H8ClF2NO B2877977 (1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride CAS No. 869334-32-7

(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride

Cat. No. B2877977
CAS RN: 869334-32-7
M. Wt: 183.58
InChI Key: BFAILEZOAJHMRD-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride” is a compound with the CAS Number: 2829292-60-4 and a molecular weight of 147.6 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride” is 1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(1S)-1-(furan-2-yl)ethan-1-amine hydrochloride” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and reactivity of difluoro furan-2-yl ethanones have been explored in various studies. For instance, new 2,2-difluoro 2-halo-1-furan-2-yl ethanones were synthesized and used in Reformatsky reactions with aldehydes using indium metal in aqueous media, yielding α,α-difluoro-β-hydroxy ketones. This illustrates the compound's utility in creating complex organic structures with potential applications in pharmaceuticals and materials science (Chung, Higashiya, & Welch, 2001). Another study focused on the asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine, demonstrating the potential for producing chiral building blocks for further chemical synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Photolytic Studies

Photolysis of 3-aryl-3-(trifluoromethyl)diazirines has been investigated, revealing insights into the photochemical properties of related difluorinated compounds. Such studies contribute to a better understanding of how these compounds can be used in photoaffinity probes, which are crucial for biological research and drug development (Platz et al., 1991).

Catalytic and Synthetic Applications

Research into catalytic processes has demonstrated the utility of difluorofuran derivatives in the synthesis of complex molecules. For example, gold(I)-catalyzed cycloisomerization of 2-fluoroalk-3-yn-1-ones has been shown to efficiently produce 2,5-substituted 3-fluorofurans, highlighting the versatility of such compounds in organic synthesis (Li, Wheeler, & Dembinski, 2010). Additionally, enzyme-catalyzed oxidation processes have been explored, such as the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, indicating the potential for biotechnological applications and sustainable chemistry practices (Dijkman, Groothuis, & Fraaije, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(1S)-2,2-difluoro-1-(furan-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAILEZOAJHMRD-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.